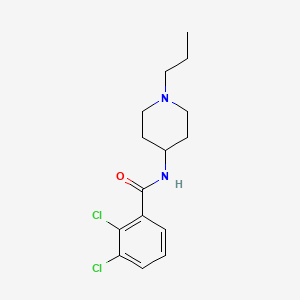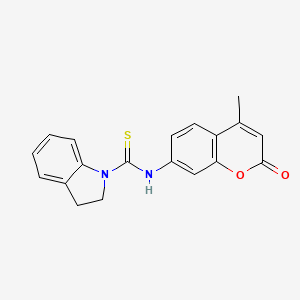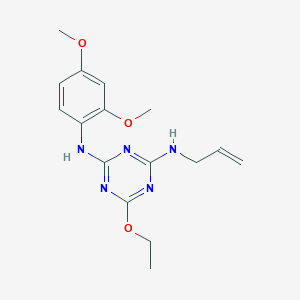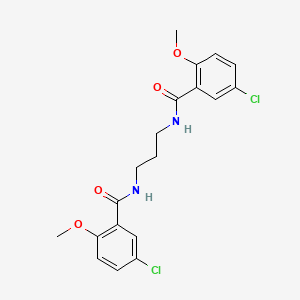![molecular formula C17H16F3NO3 B4750679 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4750679.png)
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide
Vue d'ensemble
Description
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide, also known as TFP, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the human G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Applications De Recherche Scientifique
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been used in scientific research to study the role of GPR40 in glucose homeostasis and insulin secretion. It has been shown to inhibit GPR40 activation by free fatty acids and improve glucose tolerance in animal models of diabetes. 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has also been used to investigate the potential therapeutic benefits of GPR40 antagonists in the treatment of type 2 diabetes.
Mécanisme D'action
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide acts as a competitive antagonist of GPR40, binding to the receptor and preventing the activation of downstream signaling pathways. GPR40 is expressed in pancreatic beta cells and plays a role in the regulation of insulin secretion in response to glucose and free fatty acids. By inhibiting GPR40 activation, 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide can improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce plasma glucose and insulin levels in response to glucose challenge. 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has no significant effects on body weight or food intake.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide is a potent and selective antagonist of GPR40, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, its use is limited by its low solubility in water and its potential for off-target effects. Careful dose-response studies are necessary to ensure that any observed effects are due to specific inhibition of GPR40.
Orientations Futures
Future research on 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide could focus on its potential therapeutic benefits in the treatment of type 2 diabetes. Studies could investigate the effects of long-term 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide treatment on glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, the development of more potent and selective GPR40 antagonists could lead to the discovery of new treatments for diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-12-4-2-3-5-15(12)23-11-10-16(22)21-13-6-8-14(9-7-13)24-17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJDJTKTBHAXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750601.png)
![methyl 3-chloro-6-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4750616.png)
![1-[(4-biphenylyloxy)methyl]-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4750618.png)
![1-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750623.png)

![1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4750635.png)
![ethyl (5-{[(5-bromo-3-pyridinyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4750640.png)

![5-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4750655.png)
![N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4750661.png)


![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4750701.png)